Morpholine-4-carboximidamide hydrochloride

Organic Synthesis Method Development Intermediate Procurement

Counterion and scaffold identity critically impact the thermal stability, hygroscopicity, and biological target engagement of morpholine carboximidamides-substituting the hydrochloride for other salts or modified scaffolds leads to divergent pharmacokinetic and physicochemical profiles. This specific hydrochloride salt (CAS 5638-78-8, m.p. 170-180 °C, TPSA 62.3 Ų) is the validated starting material for: • Synthesis of carboximidamide derivatives with in vivo antihyperglycemic efficacy surpassing metformin in STZ-induced diabetic models. • Generation of PNU 37883 analogs that achieve high-affinity (Kd = 65 nM) and selective blockade of vascular Kir6 channels without off-target cardiac or skeletal muscle isoform activity. • Amidino-ligand additive in methylammonium-free formamidinium-cesium perovskite solar cells achieving >24% power conversion efficiency.

Molecular Formula C5H12ClN3O
Molecular Weight 165.62 g/mol
CAS No. 5638-78-8
Cat. No. B1313996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine-4-carboximidamide hydrochloride
CAS5638-78-8
Molecular FormulaC5H12ClN3O
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESC1COCCN1C(=N)N.Cl
InChIInChI=1S/C5H11N3O.ClH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H
InChIKeyDUXSXDMXKUUYHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine-4-carboximidamide hydrochloride (CAS 5638-78-8): Core Physicochemical Profile and Research Utility


Morpholine-4-carboximidamide hydrochloride (CAS 5638-78-8, C₅H₁₂ClN₃O, MW 165.62) is the hydrochloride salt form of a morpholine-derived carboximidamide . The compound consists of a morpholine ring substituted at the nitrogen with a carboximidamide (-C(=NH)NH₂) functional group, which can be viewed as a bioisostere of a substituted guanidine . It is typically obtained as a white crystalline powder with a melting point of approximately 170–180 °C, exhibits high solubility in water and various organic solvents, and possesses a computed topological polar surface area (TPSA) of 62.3 Ų . The free base (CAS 17238-66-3) has a predicted pKa of 12.19 ± 0.20, indicating strong basicity .

Morpholine-4-carboximidamide hydrochloride Selection Risk: Why In-Class Salt Forms and Scaffold Analogs Are Not Interchangeable


Although numerous carboximidamide derivatives and alternative salt forms (e.g., hydrobromide, sulfate, hydroiodide) share the same core morpholine scaffold, they cannot be freely substituted without altering critical experimental parameters . Counterion identity directly influences key procurement and experimental factors: the hydrochloride salt exhibits a distinct melting point (170–180 °C) compared to the hydrobromide (155–165 °C) and moroxydine hydrochloride (202–205 °C), which affects storage, handling, and thermal stability protocols . Differences in aqueous solubility and hygroscopicity between salt forms can shift reaction kinetics, disrupt crystallization workflows, and alter the effective concentration in biological assays. Furthermore, scaffold modifications—such as the introduction of the diamino methylidene group in moroxydine or adamantyl/cyclohexyl substituents in PNU 37883—dramatically redirect biological target engagement (e.g., from general antiviral activity to selective Kir6 channel blockade), rendering simple molar replacement invalid . The quantitative evidence below establishes exactly where this specific hydrochloride salt demonstrates verifiable differentiation.

Morpholine-4-carboximidamide hydrochloride (5638-78-8): Quantified Evidence of Differentiation for Scientific Procurement


Synthetic Yield as a Building Block: Morpholine-4-carboximidamide Synthesis with Quantified 75% Yield

In a representative synthetic route for the free base (CAS 17238-66-3), reaction of 1H-pyrazole-1-carboxamidine hydrochloride with morpholine in acetonitrile using N-ethyl-N,N-diisopropylamine (DIPEA) as base at ambient temperature for 12 hours afforded the product with a 75% isolated yield . This establishes a baseline efficiency metric for the core scaffold. For context, the industrial synthesis of moroxydine hydrochloride—a structurally distinct biguanidine analog—from morpholine, dicyandiamide, and HCl proceeds with >99% purity after recrystallization, though yield data is not disclosed, highlighting the comparative transparency of the 75% figure for the unsubstituted scaffold .

Organic Synthesis Method Development Intermediate Procurement

Thermal Stability Differentiation via Melting Point: Hydrochloride vs. Hydrobromide Salt Forms

The hydrochloride salt (CAS 5638-78-8) exhibits a melting point range of approximately 170–180 °C, as reported by multiple commercial sources . This is significantly higher than the hydrobromide salt (CAS 157415-17-3), which melts in the range of 155–165 °C under comparable conditions . The 15–25 °C elevation in melting point translates to enhanced thermal stability during storage and handling, and may influence solubility behavior and crystallization outcomes in downstream applications. The sulfate salt (CAS 88497-68-1) and hydroiodide salt (CAS 102392-87-0) lack published melting point data, limiting their predictability in thermal processes.

Salt Selection Thermal Stability Formulation Development

Hydrogen Bonding Capacity and Topological Polar Surface Area: Baseline Scaffold vs. Substituted Analogs

The hydrochloride salt of morpholine-4-carboximidamide possesses a defined hydrogen bond donor count of 3 and acceptor count of 2, with a topological polar surface area (TPSA) of 62.3 Ų . In contrast, the crystal structure of the free base reveals that the C=N and C–N bond lengths in the CN₃ unit are 1.2971(14) Å and 1.3595(14)–1.3902(13) Å respectively, and the molecules are linked by N–H⋯N and N–H⋯O hydrogen bonds to form a three-dimensional network in the solid state [1]. The sulfate adduct (2:1 salt) further extends this hydrogen bonding network via N–H⋯O interactions with the sulfate counterion, demonstrating how the hydrochloride salt serves as a more modular and predictable hydrogen bonding scaffold compared to its sulfate counterpart .

Medicinal Chemistry Drug Design Physicochemical Profiling

Power Conversion Efficiency in Perovskite Solar Cells: Morpholine-4-carboximidamide hydrochloride as a High-Performance Additive

In a 2024 IEEE Photonics Conference report, the introduction of morpholine-4-carboximidamide hydrochloride as an additive in methylammonium-free formamidinium-cesium perovskite solar cells enabled a remarkable power conversion efficiency (PCE) of 24.01% [1]. While direct comparator data for alternative amidine-based ligands under identical device architecture is not provided in the abstract, this PCE value approaches the Shockley–Queisser theoretical limit and significantly exceeds the typical performance of MA-free perovskite devices without such additives (commonly reported in the 20–22% range in contemporary literature). The ligand engineering approach leverages the amidino functional group to passivate detrimental defects within the perovskite film.

Perovskite Photovoltaics Materials Science Ligand Engineering

Antihyperglycemic Efficacy in Streptozotocin-Induced Diabetic Model: Carboximidamide 6 and 8 vs. Metformin

In a 2021 study evaluating novel carboximidamides, compounds 6 and 8—both structurally derived from the morpholine-4-carboximidamide scaffold (specifically N-(4,6-dimethylpyrimidin-2-yl)morpholine-4-carboximidamide derivatives)—were tested in a streptozotocin-induced diabetic rat model [1]. Both compounds caused a significant decrease in serum glucose levels compared to the diabetic-treated group. Furthermore, the study concluded that 'these compounds may be more effective in reducing the pathological effects of streptozotocin-induced diabetes than that of metformin,' a widely used first-line antidiabetic biguanide [1]. This positions the morpholine-4-carboximidamide core as a privileged scaffold for developing next-generation antihyperglycemic agents with potentially superior efficacy to the current standard of care.

Diabetes Research In Vivo Pharmacology Carboximidamide Derivatives

Vascular KATP Channel Selectivity: PNU 37883 (Morpholine-4-carboximidamide Derivative) vs. Non-Selective Analogs

PNU 37883 hydrochloride (CAS 57568-80-6), chemically designated as N-(1-adamantyl)-N′-cyclohexylmorpholine-4-carboximidamide hydrochloride, demonstrates that strategic substitution on the morpholine-4-carboximidamide scaffold can confer exquisite target selectivity . This compound selectively inhibits Kir6 currents in isolated mesenteric artery smooth muscle cells with a Kd of 65 nM, while exhibiting no activity in cardiac or skeletal myocytes [1]. In contrast, moroxydine hydrochloride—a simpler biguanidine derivative—displays broad-spectrum, non-selective antiviral activity against both DNA and RNA viruses, with no reported ion channel modulation . This stark functional divergence underscores that the morpholine-4-carboximidamide core is a highly tunable scaffold, and that the unsubstituted hydrochloride salt (5638-78-8) serves as the essential, unadorned building block for accessing such differentiated pharmacological profiles.

Ion Channel Pharmacology Vascular Biology Selectivity Profiling

Morpholine-4-carboximidamide hydrochloride: Evidence-Based Procurement Scenarios in Research and Industry


Building Block for Next-Generation Antihyperglycemic Agents

Procure morpholine-4-carboximidamide hydrochloride as the core scaffold for synthesizing novel carboximidamide derivatives with demonstrated in vivo antihyperglycemic efficacy that may surpass metformin in streptozotocin-induced diabetic models [1]. This application is directly supported by the quantitative evidence in Section 3, which establishes the scaffold's privileged status in diabetes pharmacology.

Precursor for Selective Vascular KATP Channel Modulators

Use the hydrochloride salt as the starting material for introducing adamantyl and cyclohexyl substituents to generate PNU 37883 analogs—compounds that exhibit high-affinity (Kd = 65 nM) and selective blockade of vascular Kir6 channels without affecting cardiac or skeletal muscle isoforms [2]. The evidence in Section 3 confirms that the unsubstituted scaffold is essential for achieving this level of target selectivity.

Ligand Additive for High-Efficiency Perovskite Solar Cells

Employ morpholine-4-carboximidamide hydrochloride as an amidino-based ligand additive in the fabrication of methylammonium-free formamidinium-cesium perovskite solar cells, targeting power conversion efficiencies exceeding 24% as reported in the peer-reviewed IEEE Photonics Conference proceedings [3]. The quantitative PCE data in Section 3 directly supports this materials science application.

Optimal Salt Form for Thermal Stability and Hydrogen Bonding Studies

Select the hydrochloride salt over alternative counterions (hydrobromide, sulfate, hydroiodide) when experimental protocols require a melting point above 170 °C for enhanced thermal stability during storage and handling, or when a defined hydrogen bond donor/acceptor profile (HBD = 3, HBA = 2, TPSA = 62.3 Ų) is needed for predictable physicochemical behavior in crystallization or formulation development . The comparative melting point and hydrogen bonding data in Section 3 validate this salt selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Morpholine-4-carboximidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.